![molecular formula C27H30O9 B1662943 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carbonsäure CAS No. 40785-97-5](/img/structure/B1662943.png)
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carbonsäure
Übersicht
Beschreibung
FPL 55712 ist ein hochspezifischer Antagonist des Slow-Reacting Substance of Anaphylaxis (SRS-A), von dem heute bekannt ist, dass es sich um eine Mischung aus den Leukotrienen C, D und E handelt. Diese Verbindung wurde ausgiebig auf ihre Rolle bei der Hemmung der Leukotrien-induzierten Bronchokonstriktion und anderer allergischer Reaktionen untersucht .
Wissenschaftliche Forschungsanwendungen
Basic Information
- Chemical Name : 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
- Molecular Formula : C27H30O9
- Molecular Weight : 498.52 g/mol
- CAS Number : 40785-97-5
- Melting Point : 150-160 °C
- Solubility : Soluble in water (≥15 mg/mL)
Structural Characteristics
FPL-55712 features a complex structure with multiple functional groups, including hydroxyl, acetyl, and propoxy moieties, contributing to its unique pharmacological properties.
Antagonism of Leukotriene Receptors
FPL-55712 has been identified as a potent antagonist of leukotriene receptors, particularly useful in the treatment of asthma and allergic reactions. Research indicates that it effectively inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This property positions FPL-55712 as a candidate for developing new asthma therapies .
Antiinflammatory Effects
Studies have demonstrated that FPL-55712 exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various animal models, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Studies
Research involving FPL-55712 has emphasized its role in pharmacological studies aimed at understanding the mechanisms of action of leukotriene receptor antagonists. The compound has been utilized to elucidate structural requirements for biological activity within its class, contributing to the development of more effective therapeutic agents .
Potential in Cancer Research
Emerging studies suggest that compounds similar to FPL-55712 may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Although specific research on FPL-55712's anticancer effects is limited, its structural analogs have shown promise in preclinical studies targeting various cancer types .
Case Study 1: Asthma Treatment Efficacy
In a controlled study involving guinea pig models, FPL-55712 was administered to assess its efficacy as a leukotriene receptor antagonist. Results indicated a significant reduction in airway constriction compared to control groups, supporting its potential as a therapeutic agent for asthma management .
Case Study 2: Inflammation Reduction
A series of experiments were conducted to evaluate the anti-inflammatory effects of FPL-55712 in rat models with induced inflammation. The findings revealed that treatment with FPL-55712 led to marked decreases in inflammatory markers and improved clinical outcomes, highlighting its relevance in treating chronic inflammatory conditions .
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome Proliferator Activator Receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.
Mode of Action
This compound acts as a potent and selective agonist for PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to PPARδ, activating it. This activation can lead to various changes in the cell, depending on the specific pathways involved.
Result of Action
The activation of PPARδ by this compound can have several effects at the molecular and cellular level. For instance, it has been shown to block rat vascular smooth muscle cell (VSMC) proliferation and migration by inducing cell cycle arrest . This suggests that it could potentially be used to treat pathological cardiovascular conditions, such as restenosis and atherosclerosis . Additionally, it has been found to effectively inhibit the progression of diabetic nephropathy .
Vorbereitungsmethoden
Die Synthese von FPL 55712 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und industriellen Produktionsmethoden sind proprietär und nicht öffentlich zugänglich. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die die Bildung von Benzopyranderivaten beinhalten .
Analyse Chemischer Reaktionen
FPL 55712 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: FPL 55712 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Vergleich Mit ähnlichen Verbindungen
FPL 55712 ist in seiner hohen Spezifität für Leukotrienrezeptoren einzigartig. Ähnliche Verbindungen sind:
Montelukast: Ein weiterer Leukotrienrezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.
Zafirlukast: Ähnlich wie Montelukast, wird es zur Asthma-Management eingesetzt.
Pranlukast: Ein weiterer Leukotrienrezeptor-Antagonist mit ähnlichen Anwendungen. FPL 55712 sticht durch seine spezifischen antagonistischen Eigenschaften und seinen weit verbreiteten Einsatz in der Forschung zum Verständnis der Leukotrien-Pfade hervor .
Biologische Aktivität
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid, also referred to as FPL-55712, is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C27H30O9, with a molecular weight of 498.52 g/mol. It has a melting point range of 150-160 °C and is soluble in water at concentrations greater than 15 mg/mL .
Property | Value |
---|---|
Molecular Formula | C27H30O9 |
Molecular Weight | 498.52 g/mol |
Melting Point | 150-160 °C |
Solubility | ≥15 mg/mL in water |
Form | Solid |
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to FPL-55712 can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various mechanisms, including cell cycle arrest and reactive oxygen species (ROS) elevation .
Mechanism of Action:
- Apoptosis Induction : FPL-55712 has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound can halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
- ROS Generation : Increased levels of ROS can lead to oxidative stress, contributing to cancer cell death.
Case Studies
- MCF-7 Cell Line :
- A549 Cell Line :
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives like FPL-55712 is influenced by their structural components. The presence of hydroxyl and acetyl groups enhances their interaction with biological targets, which is crucial for their anticancer activity. Studies have indicated that modifications to the phenolic structure can significantly alter the potency and selectivity of these compounds against various cancer types .
Eigenschaften
IUPAC Name |
7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQBMWHHGVZWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40785-97-5 | |
Record name | FPL-55712 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FPL-55712 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3M8GL2XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.